

Application Notes and Protocols for SJF-0628 in Vivo Studies

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Compound of Interest

Compound Name: SJF-0628

Cat. No.: B15612786

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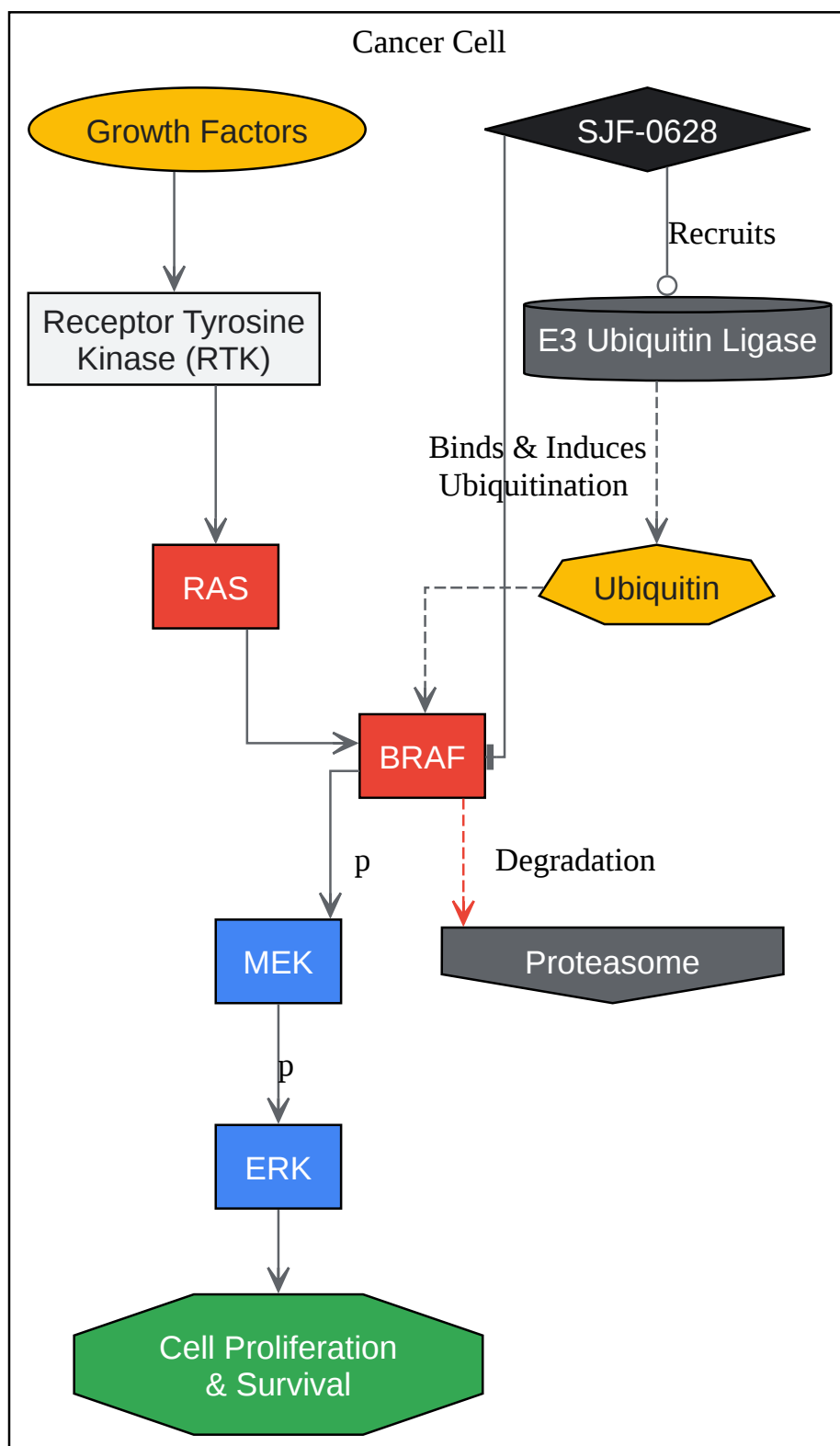
For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF-0628 is a potent and selective degrader of the BRAF protein, developed as a Proteolysis Targeting Chimera (PROTAC). It functions by inducing the ubiquitination and subsequent proteasomal degradation of BRAF, a key kinase in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers due to mutations in the BRAF gene, most notably the V600E mutation. These application notes provide a comprehensive overview of the in vivo application of **SJF-0628**, including recommended dosages, experimental protocols, and a summary of its mechanism of action.

Mechanism of Action

SJF-0628 is a heterobifunctional molecule that simultaneously binds to the target protein (BRAF) and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to BRAF, marking it for degradation by the proteasome. The degradation of BRAF leads to the downregulation of the MAPK/ERK signaling cascade, resulting in decreased phosphorylation of MEK and ERK, which ultimately inhibits tumor cell proliferation and survival.





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